molecular formula C23H27N5O5S B12813638 (5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester

(5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester

Cat. No.: B12813638
M. Wt: 485.6 g/mol
InChI Key: MWTSFFMIGVLXAE-ZDUSSCGKSA-N
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Description

The compound “(5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester” is a benzimidazole derivative featuring a carbamic acid methyl ester at the 2-position and a substituted phenylsulfanyl group at the 5-position. The phenylsulfanyl substituent is further modified with a tert-butoxycarbonyl (Boc)-protected (S)-amino-propionylamino moiety. This structure combines a benzimidazole core—a scaffold widely utilized in medicinal chemistry for its bioisosteric properties with nucleotides—with a Boc-protected amino acid side chain, which enhances stability during synthetic processes and modulates pharmacokinetic properties .

Properties

Molecular Formula

C23H27N5O5S

Molecular Weight

485.6 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]sulfanyl]anilino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C23H27N5O5S/c1-13(24-22(31)33-23(2,3)4)19(29)25-14-6-8-15(9-7-14)34-16-10-11-17-18(12-16)27-20(26-17)28-21(30)32-5/h6-13H,1-5H3,(H,24,31)(H,25,29)(H2,26,27,28,30)/t13-/m0/s1

InChI Key

MWTSFFMIGVLXAE-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester typically involves multiple steps, including the protection of amino groups, coupling reactions, and esterification. The process begins with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the coupling of the protected amino acid with a benzimidazole derivative. The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of Ester and Carbamate Groups

The methyl carbamate and Boc-protected amine groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products References
Ester Hydrolysis LiOH (4M, methanol)Carboxylic acid derivative (removal of methyl ester)
Boc Deprotection TFA (neat or in DCM)Free amine group (tert-butyloxycarbonyl removed as CO₂ and tert-butanol)
  • Mechanistic Insight :

    • Ester hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol .

    • Boc deprotection involves acid-catalyzed cleavage of the carbamate, generating a protonated amine and releasing CO₂ .

Sulfanyl (Thioether) Oxidation

The phenylsulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Regioselectivity
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C → RTSulfoxide (single diastereomer)Proximal to electron-rich benzoimidazole
H₂O₂, FeCl₃AcOH, 50°CSulfoneComplete oxidation observed
  • Key Finding : Oxidation selectivity depends on steric hindrance from the Boc group and electronic effects of the adjacent aromatic systems .

Benzoimidazole Functionalization

The benzoimidazole core participates in electrophilic substitution and coupling reactions:

Reaction Reagents Outcome
N-Alkylation CH₃I, K₂CO₃ (DMF)Methylation at N1 of benzoimidazole
Coupling with Nucleobases EDC/HOBt, thymine/cytosine derivativesConjugation via carbamate NH group
  • Example : Coupling with thymine-1-yl-acetyl chloride under anhydrous DMF yields hybrid molecules with enhanced DNA-binding affinity .

Aminolysis and Transprotection

The Boc group can be replaced with alternative protecting groups:

Reagent Conditions New Protecting Group
Fmoc-ClNaHCO₃, THF/H₂OFmoc (fluorenylmethyloxycarbonyl)
Cbz-OSuDIPEA, CH₂Cl₂Cbz (benzyloxycarbonyl)
  • Significance : Enables sequential deprotection strategies in peptide synthesis .

Stability Under Thermal and Catalytic Conditions

  • Thermal Degradation : At >150°C, the Boc group decomposes to release tert-butanol and CO₂, leaving a free amine .

  • Catalytic Hydrogenation : Pd/C and H₂ reduce the sulfanyl group to a thiol, requiring subsequent stabilization.

Comparative Reactivity of Functional Groups

The reactivity hierarchy is influenced by steric and electronic factors:

Functional Group Reactivity Dominant Reaction Pathway
Methyl CarbamateHigh (base-sensitive)Hydrolysis to carboxylic acid
Boc-Protected AmineModerate (acid-sensitive)Deprotection to primary amine
Sulfanyl LinkerLow (oxidant-sensitive)Oxidation to sulfone/sulfoxide

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzoimidazole core, which is known for its diverse biological activities. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amino group allows for selective reactions during synthesis. The structure can be represented as follows:C23H27N5O5S\text{C}_{23}\text{H}_{27}\text{N}_{5}\text{O}_{5}\text{S}

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of benzoimidazole have shown efficacy against various cancer cell lines, including breast and colon cancer . The specific compound under discussion may also possess similar properties due to its structural analogies.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Compounds containing benzoimidazole and sulfanyl groups have been reported to exhibit antibacterial and antifungal activities. For example, certain derivatives were effective against Gram-positive and Gram-negative bacteria as well as fungal strains . The compound's unique structure may enhance its interaction with microbial targets, potentially leading to improved efficacy.

Protein Kinase Inhibition

The compound's structure suggests potential activity as a protein kinase inhibitor, which is crucial in cancer therapy due to the role of kinases in cell signaling pathways that regulate cell growth and proliferation . Research into similar compounds has shown promising results in inhibiting specific kinases associated with tumor growth.

In Silico Studies

Computational methods have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that it may effectively bind to proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

  • Anticancer Evaluation : A study synthesized a series of benzoimidazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The most potent compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating high potential for further development .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of similar compounds, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of (5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can affect several biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzimidazole Carbamates

The benzimidazole-carbamate scaffold is a recurring motif in pharmaceuticals. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Weight CAS Number Key Differences Reference
Methyl 5-benzoyl-2-benzimidazole carbamate Benzoyl group at 5-position ~323.3 g/mol [31431-29-7] Lacks Boc-protected amino-propionylamino and phenylsulfanyl groups; simpler substituents.
Propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] carbamate (Bovicam®) Thiazole substituent at 2-position ~319.3 g/mol [26097-80-3] Thiazole ring replaces phenylsulfanyl group; carbamate is isopropyl rather than methyl.
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Fluoro-trifluoromethyl-phenylamino and pyridinyloxy substituents; ethyl ester ~609.5 g/mol Not provided Complex trifluoromethyl and pyridinyloxy substituents; lacks sulfur-containing groups.
Target compound Boc-protected (S)-amino-propionylamino-phenylsulfanyl at 5-position; methyl carbamate ~529.5 g/mol (est.) Not provided Unique Boc-amino-propionylamino side chain; phenylsulfanyl linker enhances hydrophobicity. N/A

Functional and Pharmacological Differences

Boc-Protected Amino Acid Side Chain: The Boc group in the target compound improves synthetic stability compared to unprotected amino analogs (e.g., methyl 5-benzoyl derivatives), which may degrade under acidic conditions .

Carbamate Variations : The methyl carbamate in the target compound contrasts with isopropyl (Bovicam) or ethyl esters (EP 1 926 722 B1), affecting metabolic stability and enzymatic cleavage rates .

Computational Similarity Analysis

Methods such as Tanimoto coefficients or pharmacophore modeling (as discussed in ) would classify the target compound as moderately similar to Bovicam® (shared benzimidazole-carbamate core) but distinct due to its Boc-protected side chain. Dissimilarity metrics would highlight the phenylsulfanyl group as a critical divergence from analogs with oxygen- or nitrogen-based linkers .

Research Implications

The target compound’s unique substituents position it for specialized applications, such as:

  • Prodrug Development : The methyl carbamate could serve as a cleavable prodrug moiety, releasing active metabolites in vivo .

Further studies should prioritize:

  • Solubility and CMC Determination : Using methods like spectrofluorometry (as in ) to assess aggregation behavior.
  • In Vitro Activity Screening : Against benzimidazole-sensitive targets (e.g., kinases, ion channels).

Biological Activity

The compound (5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester , with CAS number 284019-53-0 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzoimidazole core, which is known for its pharmacological properties. The presence of the Boc (tert-butyloxycarbonyl) group indicates potential for further chemical modifications, enhancing its bioactivity.

PropertyValue
Molecular FormulaC23H27N5O5S
Molecular Weight485.56 g/mol
Purity95%
CAS Number284019-53-0

Anticancer Properties

Research indicates that compounds similar to benzoimidazole derivatives exhibit significant anticancer activity. For instance, studies have shown that benzoimidazole-based compounds can induce apoptosis in cancer cells by targeting tubulin, disrupting mitotic spindle formation, and leading to cell cycle arrest . The specific compound may share these mechanisms due to its structural analogies.

Antimicrobial Activity

The phenylsulfanyl group in the compound suggests potential antimicrobial properties. Compounds with sulfanyl groups have been reported to exhibit activity against various bacterial strains, possibly through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, suggesting that this derivative could modulate inflammatory responses effectively .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : By binding to tubulin, it may prevent proper mitotic spindle formation, leading to cell death.
  • Modulation of Cytokine Production : It could inhibit the production of inflammatory mediators, thereby reducing inflammation.
  • Antimicrobial Action : The sulfanyl group may disrupt bacterial cell integrity or interfere with essential metabolic processes.

Study 1: Anticancer Activity

A study exploring the anticancer effects of benzoimidazole derivatives found that several compounds induced apoptosis in human cancer cell lines through activation of caspases and mitochondrial pathways . The specific compound under discussion was not directly tested but is hypothesized to exhibit similar effects based on structural similarities.

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of sulfanyl-containing compounds against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that the sulfanyl moiety plays a crucial role in antimicrobial activity .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to validate the molecular structure. For example, 1H^1H-NMR can confirm the presence of the Boc-protected amine (δ ~1.4 ppm for tert-butyl groups) and the benzimidazole aromatic protons (δ 7.0–8.5 ppm) . X-ray crystallography may resolve ambiguities in stereochemistry, particularly for the (S)-Boc-amino-propionylamino moiety .
  • Critical Note : Ensure solvent purity (e.g., deuterated DMSO or CDCl3_3) to avoid signal interference.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Step 1 : Perform a Boc-protection reaction on the amine precursor under anhydrous conditions using di-tert-butyl dicarbonate (Boc2_2O) and a base like DMAP .
  • Step 2 : Introduce the phenylsulfanyl group via nucleophilic aromatic substitution, optimizing reaction temperature (e.g., 80–100°C) and solvent (e.g., DMF or THF) to enhance regioselectivity .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (e.g., ethanol/water) .
    • Data Table :
StepYield (%)Purity (HPLC)
Boc-protection8595%
Sulfanyl addition7290%
Final esterification6898%

Q. What stability considerations are critical for storing this compound?

  • Methodology : Conduct accelerated stability studies under varying conditions (pH 3–9, 25–40°C) to identify degradation pathways. Monitor via HPLC for byproducts like free amine (Boc deprotection) or sulfoxide formation .
  • Recommendation : Store at –20°C in amber vials under inert gas (N2_2 or Ar) to prevent hydrolysis and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Hypothesis Testing : Compare results from in vitro (e.g., enzyme inhibition assays) and cellular models (e.g., HEK293 or HeLa cells) to differentiate direct target engagement vs. off-target effects.
  • Controls : Use structurally analogous compounds (e.g., methyl ester derivatives lacking the Boc group) to isolate the role of specific functional groups .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
    • Case Study : A 2021 study found conflicting IC50_{50} values (0.5 μM in purified enzyme vs. 5 μM in cells), attributed to cell membrane permeability limitations .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impact?

  • Methodology :

  • Environmental Simulation : Use OECD Guideline 307 to assess biodegradation in soil/water systems under controlled aerobic/anaerobic conditions .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC50_{50}) and algae (72-h growth inhibition) .
    • Data Integration : Combine HPLC-MS for parent compound quantification and QSAR modeling to predict metabolite toxicity .

Q. How can computational methods complement experimental data in elucidating the compound’s mechanism of action?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases or proteases). Focus on the benzimidazole core and carbamate group for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation, ionic strength) .
    • Validation : Cross-reference computational predictions with mutagenesis data (e.g., alanine scanning of target active sites) .

Methodological Notes

  • Contradiction Handling : When stability data conflicts (e.g., variable degradation rates in acidic vs. basic conditions), perform Arrhenius plot analysis to extrapolate shelf-life under standard storage conditions .
  • Theoretical Frameworks : Link mechanistic studies to broader concepts like enzyme inhibition kinetics (Michaelis-Menten models) or receptor-ligand thermodynamics .

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